4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, methoxy, and nitro functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine to form a hydrazone derivative. The final step involves the reaction of this hydrazone with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(4-Bromo-2-methoxyphenoxy)acetyl]hydrazono}methyl]benzoic acid
- 1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene
Uniqueness
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups, along with methoxy substituents, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20BrN3O8 |
---|---|
Molecular Weight |
558.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H20BrN3O8/c1-33-21-11-15(3-9-20(21)36-24(30)16-4-7-18(8-5-16)28(31)32)13-26-27-23(29)14-35-19-10-6-17(25)12-22(19)34-2/h3-13H,14H2,1-2H3,(H,27,29)/b26-13+ |
InChI Key |
UKJNDQZHAQRFMA-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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